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Compound of Interest

Compound Name: Sofosbuvir impurity |

Cat. No.: B2924809

This guide provides a detailed comparative analysis of the stability of a new Sofosbuvir
Impurity | reference standard against a leading alternative. The study evaluates the long-term,
accelerated, and forced degradation profiles to establish the reliability and shelf-life of the
reference material under various conditions. All experimental data are presented to assist
researchers and quality control professionals in making informed decisions.

Product Comparison Overview

This study compares two commercially available reference standards for Sofosbuvir Impurity
I:

e Product S-I-RS: Our newly developed reference standard.
o Alternative RS-A: A widely used alternative reference standard from another supplier.

The objective is to determine the stability and degradation profile of each standard under
conditions recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was
used for the analysis of Sofosbuvir Impurity I.

2.1 High-Performance Liquid Chromatography (HPLC) Method
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e Instrument: Agilent 1260 Infinity Il LC System or equivalent.
e Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 pm.
» Mobile Phase A: 0.1% Formic acid in Water.
» Mobile Phase B: 0.1% Formic acid in Acetonitrile.
e Gradient Program:
o 0-5min: 10% B

5-25 min: 10% to 90% B

[¢]

25-30 min: 90% B

[¢]

o

30-31 min: 90% to 10% B

31-35 min: 10% B

o

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30°C.
e UV Detection: 260 nm.

e Injection Volume: 10 pL.

o Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of
water and acetonitrile to a final concentration of 0.5 mg/mL.

2.2 Long-Term and Accelerated Stability Study

Samples of both Product S-I-RS and Alternative RS-A were stored under the following ICH-
specified conditions:

e Long-Term: 25°C + 2°C / 60% RH + 5% RH.

e Accelerated: 40°C + 2°C / 75% RH + 5% RH.
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Samples were pulled at 0, 3, 6, and 12-month intervals for long-term studies and 0, 1, 3, and 6-
month intervals for accelerated studies. Purity was assessed using the HPLC method
described above.

2.3 Forced Degradation (Stress Testing) Protocol

Forced degradation studies were conducted to assess the intrinsic stability of the reference
standards and to validate the stability-indicating nature of the analytical method. Samples were
subjected to the following conditions:

Acid Hydrolysis: 1N HCI at 60°C for 24 hours.

Base Hydrolysis: 1N NaOH at 60°C for 24 hours.

Oxidative Degradation: 6% H202 at room temperature for 24 hours.

Thermal Degradation: Solid-state sample heated at 105°C for 48 hours.

Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-
hours/m2 of UV light (ICH Q1B).

After exposure, samples were neutralized (if necessary), diluted to the target concentration,
and analyzed by HPLC.

Stability Data and Analysis
The stability of each reference standard was evaluated based on the percentage of purity
remaining after exposure to various storage and stress conditions.

3.1 Long-Term and Accelerated Stability Data

The results from the long-term and accelerated stability studies are summarized below. Product
S-I-RS demonstrated superior stability, maintaining a higher purity level, particularly under
accelerated conditions.
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. i ) Product S-I-RS Alternative RS-A
Condition Time Point ] )
Purity (%) Purity (%)
Long-Term (25°C/60%
0 Months 99.92 99.85
RH)
3 Months 99.91 99.80
6 Months 99.90 99.71
12 Months 99.88 99.55
Accelerated
0 Months 99.92 99.85
(40°C/75% RH)
1 Month 99.85 99.62
3 Months 99.79 99.21
6 Months 99.65 98.74

3.2 Forced Degradation Data

Product S-1-RS showed greater resistance to degradation across all stress conditions,
indicating a more robust molecular structure.

. Product S-I-RS (% Alternative RS-A (%
Stress Condition ) )
Degradation) Degradation)
Acid Hydrolysis (1N HCI) 3.1 5.8
Base Hydrolysis (1N NaOH) 4.5 7.2
**QOxidation (6% H2032) ** 2.2 4.1
Thermal (105°C) 15 3.5
Photolytic (ICH Q1B) 0.8 2.1

Visualized Experimental Workflow
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The following diagram illustrates the comprehensive workflow employed for the stability testing
of the Sofosbuvir Impurity | reference standards.
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Caption: Workflow for comparative stability testing of reference standards.

Conclusion

Based on the comprehensive stability data, Product S-I-RS demonstrates superior stability and
robustness compared to Alternative RS-A. It exhibits minimal degradation under long-term,
accelerated, and forced degradation conditions. This enhanced stability ensures greater
accuracy and reliability when used as a reference standard in the quality control analysis of
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Sofosbuvir drug products, leading to a longer certified shelf-life and increased confidence in
analytical results.

 To cite this document: BenchChem. [Comparative Stability Analysis of Sofosbuvir Impurity |
Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2924809+#stability-testing-of-sofosbuvir-impurity-i-
reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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